Asperflavin

Description

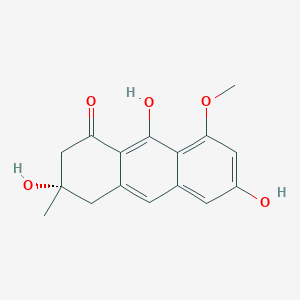

metabolic product of Aspergillus flavus

Structure

2D Structure

3D Structure

Properties

CAS No. |

1415764-41-8 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

(3S)-3,6,9-trihydroxy-8-methoxy-3-methyl-2,4-dihydroanthracen-1-one |

InChI |

InChI=1S/C16H16O5/c1-16(20)6-9-3-8-4-10(17)5-12(21-2)14(8)15(19)13(9)11(18)7-16/h3-5,17,19-20H,6-7H2,1-2H3/t16-/m0/s1 |

InChI Key |

WCRDTBIKDNWXLR-INIZCTEOSA-N |

Isomeric SMILES |

C[C@@]1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC)O)O |

Canonical SMILES |

CC1(CC2=CC3=CC(=CC(=C3C(=C2C(=O)C1)O)OC)O)O |

Synonyms |

asperflavin |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Mechanistic Insights into Asperflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperflavin, a polyketide metabolite first identified from the fungus Aspergillus flavus, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and expected Infrared (IR) and Ultraviolet-Visible (UV-Vis) characteristics. Furthermore, it details the experimental protocols for the isolation and characterization of this compound and presents a visualization of its proposed anti-inflammatory signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Spectroscopic Data of this compound

The structural elucidation of this compound has been primarily achieved through a combination of NMR and MS techniques. While specific experimental IR and UV-Vis data for this compound are not extensively reported in the available literature, characteristic absorption ranges can be predicted based on its molecular structure, which features a dihydroxyphenyl group, a tetralone-like system, and various hydroxyl and methoxy functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆, are summarized in the tables below. These data are crucial for the structural confirmation of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.78 | s | H-10 | |

| 6.54 | d | 2.0 | H-5 |

| 6.42 | d | 2.0 | H-7 |

| 3.84 | s | CH₃O-8 | |

| 2.95 | s | H-4 | |

| 2.85 | d | 16.9 | H-2a |

| 2.79 | d | 16.9 | H-2b |

| 1.26 | s | CH₃-3 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 203.2 | C-1 |

| 165.0 | C-9 |

| 161.2 | C-8 |

| 160.6 | C-6 |

| 141.6 | C-10a |

| 137.8 | C-4a |

| 115.7 | C-10 |

| 108.8 | C-8a |

| 108.1 | C-9a |

| 101.9 | C-5 |

| 97.8 | C-7 |

| 69.4 | C-3 |

| 55.7 | CH₃O-8 |

| 51.5 | C-2 |

| 42.7 | C-4 |

| 28.9 | CH₃-3 |

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) has been employed to determine the molecular weight of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Ion |

| ESI- | 287 | [M-H]⁻ |

Infrared (IR) Spectroscopy (Predicted)

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3500-3200 (broad) | O-H | Stretching (phenolic and alcoholic) |

| 3100-3000 | C-H | Stretching (aromatic) |

| 2950-2850 | C-H | Stretching (aliphatic) |

| 1650-1630 | C=O | Stretching (conjugated ketone) |

| 1600-1450 | C=C | Stretching (aromatic) |

| 1260-1000 | C-O | Stretching (ether, alcohol, phenol) |

Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

Similarly, the UV-Vis absorption maxima for this compound can be predicted based on its chromophoric system, which includes a substituted dihydroxyphenyl ring and a conjugated ketone.

Table 5: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

| Wavelength (λmax) nm | Chromophore |

| ~250-290 | Phenyl group and conjugated system (Band II) |

| ~330-380 | Extended conjugated system including the carbonyl group (Band I) |

Experimental Protocols

The isolation and characterization of this compound typically involve standard natural product chemistry techniques.

Isolation of this compound

This compound has been isolated from the culture broth of the marine-derived fungus Eurotium amstelodami.[1] A general workflow for its isolation is as follows:

Spectroscopic Analysis

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, with chemical shifts referenced to the residual solvent peak.

-

Mass Spectrometry : High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer.

-

IR Spectroscopy : Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

UV-Vis Spectroscopy : UV-Vis spectra are obtained using a spectrophotometer, with the sample dissolved in a suitable solvent like methanol or ethanol.

Anti-inflammatory Signaling Pathway of this compound

This compound has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][2] This effect is believed to be mediated through the downregulation of inducible nitric oxide synthase (iNOS) expression. The inhibition of these inflammatory mediators likely involves the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Conclusion

This technical guide consolidates the available spectroscopic data for this compound, providing a valuable reference for its identification and characterization. The detailed experimental protocols and the visualized anti-inflammatory signaling pathway offer a solid foundation for further research into the biological activities and therapeutic potential of this fungal metabolite. While specific IR and UV-Vis data remain to be experimentally determined and reported, the predicted values based on its chemical structure provide a useful preliminary guide for researchers. The continued investigation into this compound and similar natural products holds promise for the discovery of new and effective therapeutic agents.

References

- 1. New metabolic products of Aspergillus flavus. Part II. This compound, anhydrothis compound, and 5,7-dihydroxy-4-methylphthalide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. New metabolic products of Aspergillus flavus. Part II. This compound, anhydrothis compound, and 5,7-dihydroxy-4-methylphthalide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Asperflavin's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asperflavin, a natural compound isolated from marine-derived fungi such as Eurotium amstelodami, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammatory pathways. While direct mechanistic studies on its interaction with core signaling cascades are emerging, this document synthesizes the available data on its effects on inflammatory mediators and outlines the putative signaling pathways involved, primarily focusing on the inhibition of pro-inflammatory cytokines and enzymes. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a structured presentation of quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism, chronic inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory cascade is orchestrated by a complex network of signaling pathways, with nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) playing central roles in the transcriptional regulation of pro-inflammatory genes.

This compound, a secondary metabolite from fungi, has been identified as a potential anti-inflammatory agent. Studies have shown its capacity to mitigate the inflammatory response in cellular models, positioning it as a compound of interest for further investigation and therapeutic development.

Quantitative Data on Anti-inflammatory Effects of this compound

The primary quantitative data on the anti-inflammatory effects of this compound comes from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. This compound has been shown to inhibit the production of key inflammatory mediators in a dose-dependent manner without inducing cytotoxicity at concentrations up to 200 μM.[1][2]

| Parameter | Concentration of this compound | Inhibition | Reference |

| Nitric Oxide (NO) Production | 50 μM | 41.5% | [3] |

| 100 μM | 58.6% | [3] | |

| 200 μM | 95.4% | [3] | |

| Prostaglandin E2 (PGE2) Production | 50 μM | Significant Inhibition | [1][2] |

| 100 μM | Significant Inhibition | [1][2] | |

| 200 μM | Significant Inhibition | [1][2] | |

| Inducible Nitric Oxide Synthase (iNOS) Expression | 200 μM | Significant Suppression | [1][2] |

| Cyclooxygenase-2 (COX-2) Expression | 200 μM | Slight Down-regulation | [1][2] |

| Tumor Necrosis Factor-α (TNF-α) Production | 200 μM | Significant Inhibition | [1][2] |

| Interleukin-1β (IL-1β) Production | 200 μM | Significant Inhibition | [1][2] |

| Interleukin-6 (IL-6) Production | 200 μM | Significant Inhibition | [1][2] |

Putative Signaling Pathways Modulated by this compound

While direct experimental evidence detailing this compound's interaction with specific signaling proteins is limited, its observed inhibitory effects on pro-inflammatory mediators strongly suggest the modulation of upstream signaling cascades, namely the NF-κB and MAPK pathways. A related compound, neoechinulin A, has been shown to inhibit the NF-κB and p38 MAPK pathways, lending support to this hypothesis for this compound.[3]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of iNOS, COX-2, and various pro-inflammatory cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription. This compound's significant inhibition of NF-κB-regulated gene products suggests that it may interfere with this pathway, potentially by inhibiting IκB degradation or p65 nuclear translocation.

MAPK Signaling Pathway

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical regulators of cellular responses to external stimuli, including inflammation. LPS activation of TLR4 also triggers the phosphorylation and activation of MAPK cascades, which in turn can activate transcription factors like AP-1 and also contribute to the activation of NF-κB. Given the broad anti-inflammatory effects of this compound, it is plausible that it also modulates one or more of the MAPK pathways, thereby reducing the expression of inflammatory mediators.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 24 hours for mediator production assays).

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay

-

Method: Griess reaction.

-

Procedure:

-

Collect the culture supernatant from treated and control cells.

-

Mix an equal volume of supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine Measurement

-

Method: Enzyme-linked immunosorbent assay (ELISA).

-

Procedure:

-

Collect the culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Read the absorbance on a microplate reader and calculate cytokine concentrations based on standard curves.

-

Western Blot Analysis for Protein Expression

-

Target Proteins: iNOS, COX-2, and potentially phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.

-

Procedure:

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the band intensities to a loading control such as β-actin or GAPDH.

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential by inhibiting the production of key pro-inflammatory mediators, including NO, PGE2, TNF-α, IL-1β, and IL-6. While the precise molecular targets are yet to be fully elucidated, the existing evidence strongly points towards the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on:

-

Direct Mechanistic Studies: Investigating the direct interaction of this compound with key proteins in the NF-κB and MAPK pathways, such as IKK, p65, p38, ERK, and JNK, through techniques like in vitro kinase assays and co-immunoprecipitation.

-

NLRP3 Inflammasome Activation: Exploring the potential role of this compound in modulating the NLRP3 inflammasome, another critical component of the innate immune response.

-

In Vivo Studies: Validating the anti-inflammatory effects of this compound in animal models of inflammatory diseases to assess its therapeutic potential.

-

Structure-Activity Relationship Studies: Synthesizing and testing this compound analogs to identify more potent and specific anti-inflammatory compounds.

This technical guide provides a foundational understanding of this compound's anti-inflammatory properties and serves as a catalyst for further in-depth investigation into its mechanism of action, which is crucial for its potential development as a novel therapeutic agent.

References

In Vitro Anti-inflammatory Activity of Asperflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of Asperflavin, a compound isolated from the marine-derived fungus Eurotium amstelodami. The document summarizes key quantitative data, details experimental methodologies, and visualizes experimental workflows and putative signaling pathways to facilitate further research and drug development efforts.

Quantitative Assessment of Anti-inflammatory Activity

This compound has demonstrated significant inhibitory effects on the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following tables summarize the dose-dependent inhibitory activities of this compound on nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.

Table 1: Inhibitory Effect of this compound on NO and PGE2 Production in LPS-Stimulated RAW 264.7 Cells [1][2]

| Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |

| 50 | 85.2 ± 3.5 | 78.9 ± 4.1 |

| 100 | 65.4 ± 2.8 | 55.7 ± 3.9 |

| 200 | 42.1 ± 3.1 | 38.2 ± 3.3 |

*Values are presented as mean ± S.D. (n=3). *p < 0.01 compared to the LPS-stimulated group.

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells [1][2]

| Concentration (µM) | TNF-α Production (pg/mL) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) |

| Control | Not detected | Not detected | Not detected |

| LPS (1 µg/mL) | 2850 ± 150 | 1850 ± 120 | 3200 ± 180 |

| This compound (50) + LPS | 2100 ± 110 | 1450 ± 90 | 2500 ± 130 |

| This compound (100) + LPS | 1500 ± 90 | 1050 ± 70 | 1800 ± 110 |

| This compound (200) + LPS | 950 ± 60 | 700 ± 50 | 1100 ± 80** |

*Values are presented as mean ± S.D. (n=3). *p < 0.01 compared to the LPS-stimulated group.

Experimental Protocols

The following sections detail the methodologies employed to evaluate the in vitro anti-inflammatory activity of this compound.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL of penicillin, and 100 µg/mL of streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells were pre-treated with various concentrations of this compound (50, 100, and 200 µM) for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Cell Viability Assay

Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment with this compound and/or LPS, the culture medium was replaced with MTT solution (0.5 mg/mL in DMEM) and incubated for 3-4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader. This compound showed no cytotoxicity up to a concentration of 200 µM[1][2].

Nitric Oxide (NO) Production Assay

The concentration of nitrite (a stable metabolite of NO) in the culture supernatants was measured using the Griess reagent. An equal volume of culture supernatant and Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) were mixed and incubated at room temperature for 10 minutes. The absorbance was measured at 540 nm, and the nitrite concentration was determined using a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) and Cytokine Measurement

The levels of PGE2, tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in the culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis

To investigate the effect of this compound on the expression of inflammatory proteins, RAW 264.7 cells were treated as described and then lysed. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and β-actin. After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Results indicated that this compound suppressed the expression of iNOS, while COX-2 expression was only slightly down-regulated[1][2].

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the putative signaling pathways involved in the anti-inflammatory action of this compound.

While direct experimental evidence for this compound's effect on specific signaling pathways is not yet available, its known inhibitory effects on the downstream products of inflammation, such as iNOS and pro-inflammatory cytokines, suggest a potential modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these hypothetical mechanisms.

Conclusion and Future Directions

This compound demonstrates potent in vitro anti-inflammatory activity by significantly inhibiting the production of NO, PGE2, and key pro-inflammatory cytokines in LPS-stimulated macrophages. The primary mechanism appears to involve the suppression of iNOS expression. While the detailed molecular mechanisms are yet to be fully elucidated, the observed effects strongly suggest that this compound may exert its anti-inflammatory action through the modulation of the NF-κB and/or MAPK signaling pathways.

Future research should focus on confirming the direct effects of this compound on these signaling cascades. Specifically, studies investigating the phosphorylation status of key proteins such as IκBα, p65, ERK, JNK, and p38 following this compound treatment would provide crucial insights into its precise mechanism of action. Such studies will be invaluable for the further development of this compound as a potential therapeutic agent for inflammatory diseases.

References

Asperflavin: A Promising iNOS Inhibitor for Inflammatory Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic inflammation is a key pathological driver of numerous diseases, with inducible nitric oxide synthase (iNOS) being a critical mediator. Overproduction of nitric oxide (NO) by iNOS contributes to tissue damage and exacerbates inflammatory responses. Consequently, the identification of potent and selective iNOS inhibitors is a significant focus in drug discovery. This technical guide explores the potential of Asperflavin, a fungal metabolite, as a compelling iNOS inhibitor. Drawing from foundational research, this document provides a comprehensive overview of its quantitative inhibitory effects, detailed experimental methodologies for its evaluation, and a visual representation of its proposed mechanism of action within the iNOS signaling cascade. The data presented herein positions this compound as a noteworthy candidate for further investigation and development as a novel anti-inflammatory therapeutic.

Quantitative Inhibitory Profile of this compound

This compound has demonstrated significant, dose-dependent inhibitory effects on key markers of inflammation in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for assessing anti-inflammatory activity. The primary mechanism of this activity is attributed to the suppression of the iNOS pathway.

Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Analyte | Concentration of this compound (μM) | % Inhibition / Effect | Citation |

| Nitric Oxide (NO) Production | 50 | Significant Inhibition | [1][2] |

| 100 | Stronger Inhibition | [1][2] | |

| 200 | Maximal Inhibition Observed | [1][2] | |

| Prostaglandin E2 (PGE2) Production | 100 | 12.4% | [1] |

| 200 | 44.1% | [1] | |

| iNOS Protein Expression | 50, 100, 200 | Dose-dependent suppression | [1][2] |

| COX-2 Protein Expression | 50, 100, 200 | Slight down-regulation | [1] |

| Pro-inflammatory Cytokines | Not specified | Significant inhibition of TNF-α, IL-1β, and IL-6 | [1][2] |

Note: Specific IC50 values for direct iNOS enzyme inhibition by this compound are not currently available in the public domain. The data presented reflects the inhibitory activity in a cellular context.

Proposed Mechanism of Action: Inhibition of the iNOS Signaling Pathway

In LPS-stimulated macrophages, the production of iNOS is primarily regulated by the activation of key upstream signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The observed suppression of iNOS protein expression and the reduction of pro-inflammatory cytokines by this compound strongly suggest that its mechanism of action involves the modulation of these pathways.

References

Asperflavin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperflavin is a naturally occurring compound that has garnered interest for its notable anti-inflammatory properties. First identified in the early 1970s, this molecule has been the subject of ongoing research to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history of isolation, and current understanding of the biological activity of this compound, with a focus on its anti-inflammatory mechanisms. Detailed experimental protocols, quantitative data, and a visualization of its signaling pathway are presented to support further research and development efforts.

Discovery and History

This compound was first reported in 1972 by J. F. Grove as a yellow pigment isolated from the culture filtrate of an entomogenous strain of Aspergillus flavus.[1][2][3] This initial work laid the foundation for the structural elucidation and initial characterization of the compound. For many years, this compound remained a relatively obscure natural product. However, interest in its biological activity was renewed with its more recent isolation from a marine-derived fungus, Eurotium amstelodami.[4][5][6] This rediscovery highlighted its potential as an anti-inflammatory agent and has spurred further investigation into its mechanism of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification, characterization, and formulation in research and development settings.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₅ | [7] |

| Molecular Weight | 288.29 g/mol | [7] |

| Appearance | Greenish amorphous powder | [6] |

| Melting Point | 99-101 °C | [8] |

| Mass Spectrometry | ESI-MS m/z: 287 [M − H]⁻ | [6][9] |

Spectral Data

The structural characterization of this compound has been determined through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR). The ¹H and ¹³C NMR spectral data are crucial for the unambiguous identification of the molecule.

NMR Spectral Data of this compound

| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (100 MHz, DMSO-d₆) |

| δ (ppm) | Assignment |

| 6.78 (1H, s) | H-10 |

| 6.54 (1H, d, J = 2.0 Hz) | H-5 |

| 6.42 (1H, d, J = 2.0 Hz) | H-7 |

| 3.84 (3H, s) | CH₃O-8 |

| 2.95 (2H, s) | H-4 |

| 2.85 (1H, d, J = 16.9 Hz) | H-2a |

| 2.79 (1H, d, J = 16.9 Hz) | H-2b |

| 1.26 (3H, s) | CH₃-3 |

| Source:[6][9] |

Experimental Protocols

The isolation of this compound has evolved from classical chromatographic techniques to more modern, efficient methods. Below are detailed protocols for its extraction and purification from both its originally discovered terrestrial source and the more recently identified marine-derived fungus.

Protocol 1: Isolation from Aspergillus flavus (Historical Method)

This protocol is based on the original method described by J. F. Grove in 1972.

1. Fungal Culture and Extraction:

-

Culture an entomogenous strain of Aspergillus flavus on a suitable medium.

-

After a sufficient incubation period, filter the culture to separate the mycelium from the culture filtrate.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure to obtain a crude extract.

2. Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the yellow pigment corresponding to this compound.

-

Pool the this compound-containing fractions and concentrate them.

-

Further purify the pooled fractions by recrystallization from a suitable solvent system to obtain pure this compound.

Protocol 2: Bioassay-Guided Isolation from Eurotium amstelodami (Modern Method)

This protocol is based on the more recent bioassay-guided isolation of this compound.[4][5]

1. Fungal Culture and Extraction:

-

Culture the marine-derived fungus Eurotium amstelodami (strain 015-2) in a suitable liquid medium (e.g., SWS medium containing soytone, soluble starch, and seawater) under static conditions at 29 °C for 30 days.[4]

-

Separate the broth and mycelium by filtration.

-

Extract the broth with ethyl acetate.

-

Concentrate the ethyl acetate extract under reduced pressure to yield the broth extract (BE).

2. Bioassay-Guided Fractionation:

-

Screen the broth extract for anti-inflammatory activity, for instance, by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

3. Chromatographic Purification:

-

Subject the active broth extract to silica gel column chromatography.

-

Elute the column with a suitable solvent system to separate the components based on polarity.

-

Further purify the active fractions using Sephadex LH-20 column chromatography.[4]

-

Monitor the fractions for purity and identify this compound using analytical techniques such as mass spectrometry and NMR.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory activity. Studies have shown that it can inhibit the production of key inflammatory mediators in LPS-stimulated macrophages.[5][6]

Anti-inflammatory Effects

-

Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2): this compound has been shown to significantly inhibit the production of NO and PGE2 in a dose-dependent manner in LPS-stimulated RAW 264.7 cells.[5][6]

-

Suppression of Pro-inflammatory Enzymes: The reduction in NO production is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.[5][6]

-

Cytokine Inhibition: this compound also inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[5]

Proposed Signaling Pathway

The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. While direct studies on this compound's interaction with these pathways are still emerging, its known effects on downstream inflammatory mediators strongly suggest its involvement in the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

References

- 1. Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyphasic taxonomy of Aspergillus section Aspergillus (formerly Eurotium), and its occurrence in indoor environments and food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami [mdpi.com]

- 7. This compound | C16H16O5 | CID 14355112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Asperflavin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperflavin is a naturally occurring compound first isolated from the fungus Aspergillus flavus.[1] It has garnered interest in the scientific community for its potential biological activities. A critical physicochemical property for the development of any compound for pharmaceutical or research applications is its solubility in various solvents. Solubility data is paramount for designing extraction and purification protocols, developing analytical methods, and formulating delivery systems.

Qualitative Solubility of this compound

Based on a review of the current literature, this compound has been shown to be soluble in a range of organic solvents, as inferred from its use in extraction and purification processes. The following table summarizes these findings. It is crucial to understand that this table indicates solvents in which this compound is at least partially soluble, but it does not provide quantitative values.

| Organic Solvent | Application in Literature | Reference |

| Ethyl Acetate (EtOAc) | Extraction from broth | [1] |

| Chloroform-Methanol (CHCl₃-MeOH) mixture (1:1) | Extraction from mycelium | [1] |

| Methanol (MeOH) | Eluent in Sephadex LH-20 column chromatography for purification | [1] |

| Dimethyl Sulfoxide (DMSO-d₆) | Solvent for NMR spectroscopy | [1][2] |

| n-Hexane/Ethyl Acetate (EtOAc) | Mobile phase in silica gel flash chromatography | [1] |

| Ethyl Acetate (EtOAc)/Methanol (MeOH) | Mobile phase in silica gel flash chromatography | [1] |

Experimental Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

For researchers aiming to quantify the solubility of this compound, the shake-flask method is a widely accepted and recommended technique for determining thermodynamic (or equilibrium) solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid of known purity)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of this compound in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a specific speed and temperature to ensure complete separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) without disturbing the undissolved solid. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for experimental solubility determination.

Signaling Pathways and Experimental Workflows

The request for diagrams of signaling pathways is not directly applicable to the topic of solubility. Solubility is a fundamental physicochemical property and does not involve biological signaling pathways. The experimental workflow provided above and in the diagram serves as the relevant visualization for the procedures discussed in this guide.

Conclusion

While quantitative data on the solubility of this compound in various organic solvents is currently lacking in the public domain, qualitative information from extraction and purification procedures indicates its solubility in solvents such as ethyl acetate, methanol, and chloroform-methanol mixtures. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol for the shake-flask method offers a robust and standardized approach to generate this critical data. The generation of accurate solubility profiles will be instrumental in advancing the research and development of this compound for its potential applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Asperflavin

Introduction

Asperflavin is a naturally occurring compound that has garnered interest within the scientific community for its notable biological activities.[1][2] Initially isolated from the fungus Aspergillus flavus, it has also been identified in various marine-derived fungi, such as Eurotium amstelodami.[1][3] Structurally, this compound is classified as a dihydroanthracenone derivative.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its experimental protocols for isolation and characterization, and its known signaling pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Appearance | Greenish amorphous powder | [5][6] |

| Molecular Formula | C₁₆H₁₆O₅ | [4][5][7] |

| Molecular Weight | 288.29 g/mol | [4][7] |

| Monoisotopic Mass | 288.09977361 Da | [7] |

| IUPAC Name | (3S)-3,6,9-trihydroxy-8-methoxy-3-methyl-2,4-dihydroanthracen-1-one | [4] |

| CAS Number | 38371-01-6 | [4] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

| Spectroscopy | Data | Reference |

| ESI-MS | m/z: 287 [M - H]⁻ | [5][6] |

| ¹H-NMR (400 MHz, DMSO-d₆) | δ 6.78 (1H, s, H-10), 6.54 (1H, d, J = 2.0, H-5), 6.42 (1H, d, J = 2.0, H-7), 3.84 (3H, s, CH₃O-8), 2.95 (2H, s, H-4), 2.85 (1H, d, J = 16.9, H-2a), 2.79 (1H, d, J = 16.9, H-2b), 1.26 (3H, s, CH₃-3) | [6] |

| ¹³C-NMR (100 MHz, DMSO-d₆) | δ 203.2 (C-1), 165.0 (C-9), 161.2 (C-8), 160.6 (C-6), 141.6 (C-10a), 137.8 (C-4a), 115.7 (C-10), 108.8 (C-8a), 108.1 (C-9a), 101.9 (C-5), 97.8 (C-7), 69.4 (C-3), 55.7 (CH₃O-8), 51.5 (C-2), 42.7 (C-4), 28.9 (CH₃-3) | [5] |

Experimental Protocols

Isolation and Purification of this compound from Eurotium amstelodami

The following protocol outlines the bioassay-guided isolation of this compound from the marine-derived fungus Eurotium amstelodami.[1][6]

-

Fungal Culture: The E. amstelodami strain (015-2) is cultured in a liquid medium (SWS) containing soytone (0.1%), soluble starch (1.0%), and seawater (100%) in flasks. The culture is maintained under static conditions at 29°C for 30 days.[1]

-

Extraction: The culture broth and mycelium are separated. The broth extract (BE) is prepared for further purification, as it exhibits higher inhibitory activity against nitric oxide (NO) production.[1][6]

-

Chromatographic Separation:

-

Silica Gel Column Chromatography: The crude broth extract is subjected to silica gel column chromatography to fractionate the components.

-

Sephadex LH-20 Chromatography: The fractions showing biological activity are further purified using Sephadex LH-20 column chromatography to yield pure this compound.[6]

-

Structural Characterization

The purified this compound is subjected to spectroscopic analysis for structural elucidation.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used in negative ion mode to determine the molecular weight and molecular formula.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded to determine the chemical structure, including the connectivity of atoms and stereochemistry.[5][6]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties.[1][2] It effectively inhibits the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][5]

Anti-inflammatory Effects

-

Inhibition of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production: this compound significantly suppresses the production of NO and PGE₂ in a dose-dependent manner.[1][5]

-

Suppression of Pro-inflammatory Cytokines: The production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), is markedly inhibited by this compound.[1][2]

Signaling Pathway

The anti-inflammatory mechanism of this compound involves the modulation of specific signaling pathways. Western blot analysis has revealed that this compound significantly suppresses the expression of inducible nitric oxide synthase (iNOS), while having a less pronounced effect on cyclooxygenase-2 (COX-2).[2][5] This suggests that this compound's primary anti-inflammatory action is mediated through the inhibition of the iNOS pathway.

References

- 1. This compound, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New metabolic products of Aspergillus flavus. Part II. This compound, anhydrothis compound, and 5,7-dihydroxy-4-methylphthalide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C16H16O5 | CID 14355112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound - Mycotoxin Database [mycocentral.eu]

Methodological & Application

Application Note: Protocol for Asperflavin Extraction from Marine Fungi

Audience: Researchers, scientists, and drug development professionals.

Introduction: Asperflavin is a secondary metabolite produced by certain fungi, including marine-derived species such as Eurotium amstelodami.[1][2] This compound has garnered interest due to its significant anti-inflammatory properties, demonstrating potential as a therapeutic agent.[2] this compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in a dose-dependent manner.[1][2] This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from marine fungi, based on established methodologies.

Experimental Protocols

Part 1: Fungal Isolation and Culture

This protocol outlines the steps for culturing marine-derived fungi to produce this compound. Eurotium amstelodami is used here as a specific example from which this compound has been successfully isolated.[1]

1.1. Fungal Strain and Media Preparation:

-

Fungal Strain: A marine-derived fungal strain, such as Eurotium amstelodami, capable of producing this compound.[1]

-

Culture Media: A suitable liquid medium is required. While various media can be used for fungal growth, a 3% malt extract medium has proven effective for isolating bioactive metabolite-producing fungi.[3][4] Alternatively, standard media like Potato Dextrose Broth (PDB) or Czapek-Dox broth can be adapted using sterile seawater to better mimic the marine environment.[5][6]

-

Media Preparation: Prepare the liquid culture medium according to the manufacturer's instructions, using artificial or sterile natural seawater. Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.

1.2. Inoculation and Incubation:

-

Inoculate the sterile liquid medium with the selected marine fungus.

-

Incubate the flasks under static conditions or with gentle agitation on a rotary shaker.

-

Maintain the culture at a controlled temperature, typically around 25-28°C, for a period of 10 to 28 days to allow for sufficient growth and secondary metabolite production.[3][5]

1.3. Harvest:

-

After the incubation period, harvest the fungal culture.

-

Separate the mycelium from the culture broth by filtering through several layers of sterile cheesecloth.[1]

-

The broth and mycelium can be processed separately to create a broth extract (BE) and a mycelium extract (ME).[1] this compound has been successfully isolated from the broth extract.[1][2]

Part 2: Extraction of Crude this compound

This section describes the liquid-liquid extraction process to obtain a crude extract containing this compound from the fungal culture broth.

2.1. Materials:

-

Fungal culture broth (filtrate from Part 1.3)

-

Ethyl acetate (EtOAc), analytical grade

-

Separatory funnel

-

Rotary evaporator

2.2. Procedure:

-

Transfer the collected fungal broth into a large separatory funnel.

-

Add an equal volume of ethyl acetate (EtOAc) to the broth.[1] EtOAc is a commonly used solvent for extracting small metabolites from microbial cultures.[7]

-

Shake the funnel vigorously for 5-10 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely. The organic (EtOAc) layer will contain the secondary metabolites.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction process on the aqueous layer two more times with fresh EtOAc to maximize the yield.

-

Combine all the collected ethyl acetate fractions.

-

Concentrate the combined organic extract under reduced pressure using a rotary evaporator to yield the crude broth extract (BE).

-

Store the dried crude extract at 4°C for further purification.[5]

Part 3: Bioassay-Guided Isolation and Purification

The crude extract is a complex mixture of compounds. Bioassay-guided fractionation is used to isolate the active compound, this compound. This involves separating the extract into fractions and testing each for anti-inflammatory activity (e.g., NO inhibition) to identify which fraction contains the target compound.

3.1. General Workflow:

-

Subject the crude extract to an initial chromatographic separation (e.g., column chromatography on silica gel).

-

Elute with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a methanol gradient).[5]

-

Collect the eluent in multiple fractions.

-

Test each fraction for the desired biological activity.

-

Pool the active fractions and subject them to further rounds of purification, typically using High-Performance Liquid Chromatography (HPLC), until a pure compound is isolated.[7][8]

3.2. Quantification and Structural Elucidation:

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantification of secondary metabolites.[8] A C18 column is commonly used with a mobile phase consisting of water and an organic solvent like acetonitrile or methanol, often with an acid modifier such as formic acid.[8]

-

Structural Identification: The structure of the purified compound should be confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Data Presentation

The following tables summarize quantitative data related to the biological activity of fungal extracts and purified this compound.

Table 1: Anti-inflammatory Activity of Marine Fungi Extracts

This table shows the inhibitory effects of Broth Extracts (BE) and Mycelium Extracts (ME) from various marine-derived fungi on Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 cells at a concentration of 200 μg/mL.[1]

| Fungal Strain | Extract Type | NO Production Inhibition (%) |

| Eurotium amstelodami (015-2) | BE | 60.4% |

| Eurotium amstelodami (045-1) | BE | 52.9% |

| Penicillium oxalicum (075-1) | BE | 57.6% |

| Aspergillus sp. (063-3) | BE | Significant Inhibition |

| Aspergillus clavatus (045-3) | ME | Significant Inhibition |

| Fusarium oxysporum (069-1) | ME | Significant Inhibition |

Table 2: Biological Activity Profile of Purified this compound

This table summarizes the key biological activities of purified this compound.

| Activity Assessed | Target/Cell Line | Result | Reference |

| Cytotoxicity | RAW 264.7 cells | No toxicity observed up to 200 μM | [1][2] |

| NO Production Inhibition | LPS-stimulated RAW 264.7 cells | Significant, dose-dependent inhibition | [1][2] |

| PGE₂ Production Inhibition | LPS-stimulated RAW 264.7 cells | Significant, dose-dependent inhibition | [2] |

| Pro-inflammatory Cytokine Inhibition | LPS-stimulated RAW 264.7 cells | Significant inhibition of TNF-α, IL-1β, and IL-6 | [2] |

| iNOS Expression | LPS-stimulated RAW 264.7 cells | Significantly suppressed | [1][2] |

| COX-2 Expression | LPS-stimulated RAW 264.7 cells | Only slightly down-regulated | [2] |

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

Caption: Experimental workflow for this compound extraction.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

- 1. This compound, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. longdom.org [longdom.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of Asperflavin

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of Asperflavin. The method utilizes a reversed-phase C18 column with an isocratic mobile phase, providing a simple, accurate, and reproducible approach for the determination of this compound in various sample matrices. The protocol has been validated for key analytical parameters including linearity, precision, accuracy, and sensitivity. This document provides comprehensive experimental protocols, data summaries, and workflow diagrams to facilitate the implementation of this method in a laboratory setting.

Introduction

This compound is a flavonoid-like compound of interest for its potential biological activities. Accurate quantification is crucial for research, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used analytical technique for the quantification of such compounds due to its specificity, sensitivity, and reliability.[1] This note presents a validated HPLC-UV method developed for the precise quantification of this compound, adaptable for both pure substance analysis and determination in complex mixtures following appropriate sample preparation.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH)[1]

-

HPLC-grade water

-

Formic acid (≥98%)

-

0.22 µm syringe filters (PTFE or other suitable material)[2]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The parameters outlined below were used for method development and validation.

| Parameter | Condition |

| HPLC System | Standard Liquid Chromatograph with UV Detector |

| Column | C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 3 µm)[3][4] |

| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid[3][4] |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min[3][4] |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C[5] |

| Detection Wavelength | 340 nm |

| Run Time | 15 minutes |

Note: The detection wavelength of 340 nm is proposed based on the characteristic absorption bands of flavonoids.[6] It is recommended to determine the absorption maximum (λmax) by scanning a standard solution of this compound from 200-400 nm.

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

-

Calibration Standards (1 - 100 µg/mL): Prepare a series of calibration standards by appropriate serial dilutions of the Working Stock Solution with the mobile phase.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid or semi-solid matrix. The procedure should be optimized based on the specific sample type.

-

Homogenization: Weigh 1 g of the homogenized sample into a centrifuge tube.

-

Extraction: Add 10 mL of methanol, vortex for 2 minutes, and sonicate for 15 minutes.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted and the supernatants combined.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2] If the expected concentration is high, dilute the filtrate with the mobile phase to fall within the calibration range.

Method Validation Summary

The developed method was validated according to ICH guidelines for linearity, sensitivity, accuracy, and precision.[3][4]

| Validation Parameter | Result |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | |

| - Intra-day | ≤ 2.5% |

| - Inter-day | ≤ 4.8% |

The data presented are representative values to demonstrate method performance and should be independently verified.

Diagrams and Workflows

HPLC System Configuration

The logical flow of the HPLC system components is essential for understanding the analytical process.

Caption: Logical workflow of the HPLC instrument components.

Experimental Workflow for this compound Quantification

This diagram illustrates the end-to-end process from sample handling to final data analysis.

Caption: Step-by-step experimental workflow for quantification.

Conclusion

The HPLC-UV method described provides a straightforward and effective tool for the quantification of this compound. Its adherence to key validation parameters like linearity, accuracy, and precision ensures that the data generated is reliable and suitable for the demanding standards of research and pharmaceutical development. The detailed protocols and workflows included in this note are intended to allow for rapid implementation and adaptation of this method for routine analysis.

References

- 1. greyhoundchrom.com [greyhoundchrom.com]

- 2. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. Development and Validation of an HPLC–UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and Validation of an HPLC-UV/PDA Method for the Determination of Cannflavins in Different Cannabis sativa Chemovars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of an HPLC-UV Method for the Quantification of Acyclovir and Ganciclovir in the Plasma of Pediatric Immunocompromised Patients | MDPI [mdpi.com]

- 6. Digital Database of Absorption Spectra of Diverse Flavonoids Enables Structural Comparisons and Quantitative Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Asperflavin in Fungal Extracts by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction Asperflavin is a secondary metabolite produced by various fungal species, including those from the genera Aspergillus and Eurotium.[1] It belongs to the flavonoid class of compounds and has garnered interest for its potential biological activities, such as anti-inflammatory properties.[1] The reliable identification and quantification of this compound in complex fungal extracts are crucial for research and development in natural product chemistry and drug discovery. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high sensitivity and selectivity required for this purpose.[2][3] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from fungal cultures using LC-MS/MS.

Principle This method involves the cultivation of a target fungus, followed by the extraction of this compound from the culture broth and/or mycelium using a suitable organic solvent. The crude extract is then analyzed by reverse-phase liquid chromatography, which separates this compound from other matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides excellent selectivity by monitoring a specific precursor-to-product ion transition for this compound, minimizing interference from the complex sample matrix.[4]

Experimental Protocols

Fungal Culture and Harvesting

This protocol is based on the cultivation of Eurotium amstelodami but can be adapted for other this compound-producing fungi.[1]

Materials:

-

This compound-producing fungal strain (e.g., Eurotium amstelodami)

-

Appropriate liquid culture medium (e.g., SWS medium, Potato Dextrose Broth)[1][5]

-

Sterile flasks

-

Incubator shaker

Procedure:

-

Inoculate 100 mL of sterile liquid medium in a flask with the fungal strain.[1]

-

Incubate the culture under appropriate conditions. For E. amstelodami, static incubation at 29°C for 30 days has been reported to be effective.[1] For other fungi, shaken cultures (e.g., 200 rpm) for 3-7 days may be suitable.[5]

-

After the incubation period, harvest the culture by separating the broth and mycelium via filtration through cheesecloth or a Buchner funnel.[1][6]

-

The broth and mycelium can be processed separately or combined, depending on the location of the target metabolite. For this compound from E. amstelodami, the broth extract has shown higher activity.[1]

Sample Preparation: Solvent Extraction

Materials:

-

Methanol (MeOH), HPLC grade

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Transfer the filtered fungal broth to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the extraction process two more times to ensure complete recovery.

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) for LC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[7]

LC-MS/MS Analysis

Instrumentation:

-

An LC-MS/MS system, such as an Agilent 1200 Series LC coupled to a 3200 QTRAP mass spectrometer or equivalent.[8]

Liquid Chromatography (LC) Conditions: A typical reverse-phase method is outlined below.

| Parameter | Value |

| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile[9] |

| Flow Rate | 0.3 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 2 µL |

| Gradient | 0-1 min: 10% B; 1-8 min: 10-95% B; 8-10 min: 95% B; 10.1-12 min: 10% B |

Mass Spectrometry (MS) Conditions: this compound has a molecular formula of C₁₆H₁₆O₅ and a monoisotopic mass of 288.10 Da.[1] Analysis is performed in negative ion mode, monitoring the [M-H]⁻ ion.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[1] |

| Capillary Voltage | -3500 V |

| Gas Temperature | 350°C[4] |

| Nebulizer Pressure | 40 psi[4] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions for this compound: The following precursor and product ions can be used for quantification and confirmation. These product ions are proposed based on common fragmentation patterns of flavonoids, such as the loss of methyl (CH₃) and carbonyl (CO) groups.[10][11]

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Purpose |

| This compound | 287.1 | 272.1 | -20 | Quantifier (Loss of CH₃) |

| This compound | 287.1 | 243.1 | -25 | Qualifier (Loss of CO + CH₃) |

Data Presentation

Quantitative data should be determined by constructing a calibration curve from serial dilutions of an authentic this compound standard. The table below summarizes typical analytical parameters for a validated LC-MS/MS method for flavonoid analysis.[8]

Table 1: Representative Quantitative Parameters for LC-MS/MS Method Validation.

| Parameter | This compound |

| Retention Time (min) | Dependent on specific LC conditions |

| Linear Range (ng/mL) | 1 - 500 |

| Correlation Coefficient (R²) | > 0.995 |

| LOD (ng/mL) | 0.5 |

| LOQ (ng/mL) | 1.0 |

| Precision (%RSD, n=6) | < 15%[4] |

| Accuracy/Recovery (%) | 85 - 110% |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from fungal culture to data analysis for the determination of this compound.

Caption: Overall workflow for this compound analysis.

References

- 1. This compound, an Anti-Inflammatory Compound Produced by a Marine-Derived Fungus, Eurotium amstelodami - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lcms.cz [lcms.cz]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. agilent.com [agilent.com]

- 5. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Integration of UHPLC/Q-OrbitrapMS-based metabolomics and activities evaluation to rapidly explore the anti-inflammatory components from lasianthus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Asperflavin Cytotoxicity in RAW 264.7 Macrophages

Introduction

Asperflavin, a metabolite produced by various species of the Aspergillus fungus, belongs to the flavin group of organic compounds. Preliminary studies on related compounds suggest potential cytotoxic and immunomodulatory activities. These application notes provide a comprehensive framework for assessing the cytotoxic effects of this compound on the murine macrophage cell line RAW 264.7. The protocols outlined herein detail methods for determining cell viability, characterizing the mode of cell death, and investigating potential underlying signaling pathways. This document is intended for researchers and scientists in the fields of toxicology, pharmacology, and drug development.

Data Presentation

The following tables summarize hypothetical quantitative data from cytotoxicity testing of this compound on RAW 264.7 macrophages.

Table 1: this compound-Induced Cytotoxicity in RAW 264.7 Macrophages

| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 95.3 ± 5.1 |

| 5 | 82.1 ± 6.3 |

| 10 | 65.7 ± 4.9 |

| 25 | 48.9 ± 5.5 |

| 50 | 23.4 ± 3.8 |

| 100 | 8.1 ± 2.1 |

| IC50 (µM) | ~26.5 |

Table 2: Apoptosis Analysis in RAW 264.7 Macrophages Treated with this compound for 24 hours

| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| Vehicle Control | 96.2 ± 2.1 | 2.1 ± 0.5 | 1.7 ± 0.4 |

| This compound (25 µM) | 55.4 ± 4.3 | 28.7 ± 3.1 | 15.9 ± 2.8 |

| This compound (50 µM) | 28.9 ± 3.9 | 45.3 ± 4.5 | 25.8 ± 3.7 |

Experimental Protocols

Cell Culture and Maintenance of RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are gently scraped and re-seeded into new flasks at a ratio of 1:4 to 1:6.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL per well) and incubate for 24 hours.

-

Prepare various concentrations of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound solutions at different concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Procedure:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 2 x 10^5 cells/mL (2 mL per well) and incubate for 24 hours.

-

Treat the cells with the desired concentrations of this compound (e.g., 25 µM and 50 µM) and a vehicle control for 24 hours.

-

Harvest the cells, including any floating cells in the medium, by centrifugation at 300 x g for 5 minutes.

-

Wash the cells with cold PBS and resuspend them in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Visualizations

Caption: Workflow for assessing this compound cytotoxicity.

Caption: Hypothetical this compound-induced apoptotic pathway.

Application Notes and Protocols for In Vivo Efficacy Testing of Asperflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperflavin, a compound isolated from fungi of the Aspergillus genus, has demonstrated notable anti-inflammatory properties in preclinical in vitro studies. Research has shown that this compound can significantly inhibit the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). This activity is attributed to its ability to suppress the expression of inducible nitric oxide synthase (iNOS). These findings suggest that this compound holds promise as a therapeutic agent for inflammatory diseases. Furthermore, based on the known anticancer activities of structurally related compounds like flavonoids and indole alkaloids, this compound warrants investigation for its potential efficacy in oncology.

These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-inflammatory and potential anticancer efficacy. The described models are well-established and widely used in preclinical drug development to assess the therapeutic potential of novel compounds.

Putative Mechanism of Action

This compound's anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways that regulate the expression of pro-inflammatory genes. Based on studies of similar flavonoid and prenylated indole alkaloid compounds, the primary targets are postulated to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2]

NF-κB Signaling Pathway: In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-1β, and IL-6.[4] this compound is hypothesized to inhibit the phosphorylation of IκBα, thereby preventing NF-κB translocation and subsequent gene expression.

MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[5] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which also contribute to the expression of pro-inflammatory genes. Flavonoids have been shown to inhibit the phosphorylation of MAPK proteins, thus downregulating the inflammatory response.[2] It is proposed that this compound may exert its anti-inflammatory effects in part by modulating the MAPK signaling pathway.

Signaling Pathway Diagrams

Caption: Proposed mechanism of this compound's anti-inflammatory action.

In Vivo Models for Anti-inflammatory Efficacy

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model of acute inflammation, primarily reflecting the exudative phase of inflammation.

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Detailed Protocol

| Parameter | Description |

| Animal Species | Wistar rats (180-200 g) or Swiss albino mice (20-25 g). |

| Housing | Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. |

| Groups | 1. Vehicle Control (e.g., 0.5% Carboxymethyl cellulose) 2. This compound (e.g., 10, 20, 40 mg/kg) 3. Positive Control (e.g., Indomethacin, 10 mg/kg) |

| Administration | Oral gavage or intraperitoneal (i.p.) injection, 1 hour before carrageenan injection. |

| Induction | 0.1 mL of 1% carrageenan suspension in sterile saline injected into the sub-plantar region of the right hind paw. |

| Measurements | Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection. |

| Endpoint | The percentage inhibition of edema is calculated for each group relative to the vehicle control group. |

Data Presentation

| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema |

| Vehicle Control | - | Data | 0 |

| This compound | 10 | Data | Calculated |

| This compound | 20 | Data | Calculated |

| This compound | 40 | Data | Calculated |

| Indomethacin | 10 | Data | Calculated |

Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice

This model is used to study systemic inflammation and the production of pro-inflammatory cytokines, which are known to be inhibited by this compound in vitro.

Experimental Workflow

Caption: Experimental workflow for the LPS-induced endotoxemia model.

Detailed Protocol

| Parameter | Description |

| Animal Species | C57BL/6 mice (8-10 weeks old). |

| Housing | Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. |

| Groups | 1. Vehicle Control (e.g., Saline) 2. This compound (e.g., 10, 20, 40 mg/kg) 3. Positive Control (e.g., Dexamethasone, 5 mg/kg) |

| Administration | Intraperitoneal (i.p.) injection, 1 hour before LPS challenge. |

| Induction | Intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg). |

| Measurements | Blood is collected at various time points (e.g., 2, 6, 24 hours) for serum cytokine analysis (TNF-α, IL-1β, IL-6) by ELISA. Tissues (e.g., lung, liver) can be harvested for histological analysis and measurement of inflammatory markers. |

| Endpoint | Reduction in serum levels of pro-inflammatory cytokines and improved histological scores in target organs. |

Data Presentation